molecular formula C13H26O5Si B12072371 3-[Tert-butyl(dimethyl)silyl]oxy-5-ethoxy-5-oxopentanoic acid

3-[Tert-butyl(dimethyl)silyl]oxy-5-ethoxy-5-oxopentanoic acid

Cat. No.: B12072371
M. Wt: 290.43 g/mol
InChI Key: DUMCZOGDSYDSBG-UHFFFAOYSA-N
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Description

Ethyl (S)-3-(tert-butyldimethylsiloxy)glutarate is an organic compound that features a glutarate backbone with an ethyl ester group and a tert-butyldimethylsiloxy group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups that can undergo various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-3-(tert-butyldimethylsiloxy)glutarate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or triethylamine to facilitate the formation of the silyl ether. The glutarate backbone is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems are particularly advantageous as they provide better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-3-(tert-butyldimethylsiloxy)glutarate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ester or silyl ether groups.

    Substitution: Nucleophilic substitution reactions can replace the silyl ether group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl (S)-3-(tert-butyldimethylsiloxy)glutarate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (S)-3-(tert-butyldimethylsiloxy)glutarate involves its ability to undergo various chemical transformations. The tert-butyldimethylsiloxy group acts as a protecting group, allowing selective reactions at other functional sites. The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (S)-3-(tert-butyldimethylsiloxy)butyrate
  • Ethyl (S)-3-(tert-butyldimethylsiloxy)propionate
  • Ethyl (S)-3-(tert-butyldimethylsiloxy)acetate

Uniqueness

Ethyl (S)-3-(tert-butyldimethylsiloxy)glutarate is unique due to its glutarate backbone, which provides additional functional sites for chemical reactions compared to similar compounds with shorter carbon chains. This makes it particularly useful in the synthesis of more complex molecules .

Properties

Molecular Formula

C13H26O5Si

Molecular Weight

290.43 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-5-ethoxy-5-oxopentanoic acid

InChI

InChI=1S/C13H26O5Si/c1-7-17-12(16)9-10(8-11(14)15)18-19(5,6)13(2,3)4/h10H,7-9H2,1-6H3,(H,14,15)

InChI Key

DUMCZOGDSYDSBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(=O)O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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